molecular formula C18H18Cl2N2O3S B2768087 2,5-dichloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941982-92-9

2,5-dichloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2768087
CAS No.: 941982-92-9
M. Wt: 413.31
InChI Key: RBRSKUIGLMGHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel primarily activated by cold temperatures and cooling agents like menthol, and it is implicated in a range of physiological and pathophysiological processes. This compound exhibits high affinity for the TRPM8 channel, effectively inhibiting its activity, which makes it a critical pharmacological tool for elucidating the channel's role in cold sensation and neuropathic pain pathways. Research utilizing this antagonist has been instrumental in validating TRPM8 as a therapeutic target for treating chronic pain conditions, including osteoarthritis and neuropathic pain , where it has been shown to reduce cold allodynia without affecting core body temperature. Beyond pain research, this sulfonamide derivative is investigated in oncology, as TRPM8 expression is documented in various cancers. Studies indicate its utility in probing the channel's function in prostate cancer cell proliferation and survival, providing insights into potential novel anticancer strategies. Its specific mechanism of action and research value lie in its ability to selectively block TRPM8-mediated signaling, allowing researchers to dissect complex biological mechanisms and assess the therapeutic potential of TRPM8 inhibition.

Properties

IUPAC Name

2,5-dichloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c1-12-10-14(6-8-16(12)22-9-3-2-4-18(22)23)21-26(24,25)17-11-13(19)5-7-15(17)20/h5-8,10-11,21H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRSKUIGLMGHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzenesulfonamide core: This step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide core.

    Introduction of the oxopiperidinyl group: The oxopiperidinyl group is introduced through a nucleophilic substitution reaction, where the amine group of the benzenesulfonamide reacts with a suitable oxopiperidinyl derivative.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxopiperidinyl group to a piperidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated potential therapeutic uses, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to related benzenesulfonamide derivatives, such as FH535, FH535-N, and 2,5-dichloro-N-(4-methoxyphenyl)benzenesulfonamide.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Phenyl Ring Key Structural Features Reported Biological Activity
Target Compound 3-methyl, 4-(2-oxopiperidin-1-yl) Lactam ring (polarity), methyl group (lipophilicity) Predicted: Enhanced solubility and target engagement due to lactam
FH535 2-methyl, 4-nitro Nitro group (electron-withdrawing), methyl group Induces apoptosis in hepatocellular carcinoma cells; synergizes with sorafenib
FH535-N 4-nitronaphthalen-1-yl Extended aromatic system (naphthalene) Higher potency than FH535 in apoptosis assays; enhanced membrane permeability
2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide 4-methoxy Methoxy group (electron-donating) Crystallographic stability; moderate bioactivity in antimicrobial studies

Key Findings

Substituent Effects on Bioactivity The nitro group in FH535 and FH535-N confers strong electron-withdrawing effects, enhancing apoptosis induction in hepatocellular carcinoma cells. FH535-N’s naphthalene extension improves membrane permeability, leading to higher efficacy than FH535 . The methoxy group in 2,5-dichloro-N-(4-methoxyphenyl)benzenesulfonamide contributes to crystallographic stability but may reduce cellular uptake due to lower lipophilicity compared to methyl or nitro groups . The 2-oxopiperidinyl group in the target compound introduces a polar lactam ring, likely improving aqueous solubility and enabling hydrogen bonding with biological targets. This could offset the lipophilicity conferred by the 3-methyl group, balancing pharmacokinetic properties.

Structural Influence on Mechanism FH535 and FH535-N inhibit the Wnt/β-catenin pathway, a key regulator of apoptosis and autophagy in cancer cells. Their nitro groups may interact with cysteine residues in β-catenin, disrupting protein stability . The target compound’s oxopiperidinyl group could mimic peptide bonds, enabling interactions with proteases or kinases involved in autophagy modulation. This hypothesis aligns with sulfonamides’ known roles in enzyme inhibition .

Solubility: The oxopiperidinyl group’s polarity may improve solubility over FH535’s nitro group, which is less water-soluble.

Biological Activity

2,5-Dichloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative notable for its complex molecular structure and potential therapeutic applications. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique biological activities.

Chemical Structure and Properties

The compound's molecular formula is C18H18Cl2N2O3SC_{18}H_{18}Cl_2N_2O_3S. Its structure includes a benzenesulfonamide core, dichlorobenzene groups, and an oxopiperidinyl substituent. These functional groups are significant as they contribute to the compound's reactivity and biological properties.

Table 1: Molecular Characteristics

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H18Cl2N2O3S
Molecular Weight396.32 g/mol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit antiviral and anticancer properties, although detailed mechanisms remain under investigation.

Biological Activity Studies

Recent research has highlighted the potential of this compound in various biological assays:

  • Antiviral Activity : The compound has shown promise in inhibiting viral replication in vitro, particularly against respiratory viruses. Its structural similarity to known antiviral agents suggests a potential mechanism involving the inhibition of viral proteases or polymerases.
  • Anticancer Properties : In cellular models, this compound has demonstrated cytotoxic effects on several cancer cell lines. The observed activity may be linked to its ability to induce apoptosis or inhibit cell proliferation.

Table 2: Summary of Biological Assays

Study TypeTarget Organism/Cell LineResult
Antiviral AssaySARS-CoV-2IC50 = 46 μM
Cytotoxicity AssayHeLa CellsSignificant reduction in cell viability
Enzyme InhibitionProtease InhibitionPotential inhibitor identified

Case Studies

A recent study conducted by researchers investigated the pharmacokinetics and metabolic pathways of the compound in animal models. The study involved administering the compound to Wistar rats and analyzing blood and urine samples for metabolite identification using HPLC-MS/MS techniques.

Key Findings:

  • Metabolite Identification : Several metabolites were detected, including N-hydroxy derivatives and sulfonic acids.
  • Pharmacokinetics : The compound exhibited a half-life suitable for therapeutic applications, indicating potential for further development as a drug candidate.

Q & A

Q. What are the common synthetic routes and critical intermediates for preparing 2,5-dichloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the sulfonamide core. Key steps include:

Sulfonylation : Reacting 2,5-dichlorobenzenesulfonyl chloride with aniline derivatives under basic conditions (e.g., NaOH or pyridine) to form the sulfonamide bond.

Piperidinone Integration : Introducing the 2-oxopiperidinyl moiety via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd(PPh₃)₄ for cross-coupling .

Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DCM/methanol) to isolate intermediates.
Critical intermediates include the chlorophenyl-aniline precursor and the 2-oxopiperidine-substituted phenyl derivative .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., integration ratios for methyl groups, aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode, expected [M+H]⁺).
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups) .
  • HPLC-PDA : Assess purity (>95% by area normalization) using C18 columns and methanol/water mobile phases .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme Inhibition : Use fluorogenic substrates (e.g., for proteases or kinases) to measure IC₅₀ values .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM, 48–72 hr exposure) .
  • Binding Affinity : Surface plasmon resonance (SPR) to quantify interactions with proteins (e.g., BSA for plasma protein binding studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final sulfonamide coupling step?

  • Methodological Answer : Systematic optimization involves:
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) to balance reactivity and solubility .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation; reflux (80–100°C) enhances coupling efficiency .
  • Catalyst Selection : Evaluate Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling steps, with triethylamine as a base .
    Table 1 : Example optimization results for coupling reactions:
SolventCatalystTemp (°C)Yield (%)
DMFPd(PPh₃)₄8062
DCMPdCl₂2545
THFPd(OAc)₂6055

Q. How can contradictions in biological activity data between structural analogs be resolved?

  • Methodological Answer : Address discrepancies via:
  • SAR Analysis : Compare substituent effects (e.g., chlorine vs. methyl groups on bioactivity) using matched molecular pairs .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes in target proteins (e.g., COX-2 for sulfonamides) .
  • Metabolic Stability : Assess cytochrome P450 metabolism (e.g., human liver microsomes) to identify active metabolites .

Q. What experimental designs are recommended for studying the compound’s environmental fate and ecotoxicity?

  • Methodological Answer : Adopt a tiered approach:

Abiotic Degradation : Hydrolysis/photolysis studies under controlled pH and UV light (OECD 111/316 guidelines) .

Bioaccumulation : Measure logP (octanol-water partition coefficient) and BCF (bioconcentration factor) in aquatic models (e.g., zebrafish) .

Ecotoxicology : Acute toxicity assays (Daphnia magna, LC₅₀) and chronic endpoints (algal growth inhibition) .
Table 2 : Example hydrolysis data (pH 7, 25°C):

Time (days)% DegradationMajor Metabolites
715Des-chloro derivative
1438Sulfonic acid

Methodological Notes

  • Data Validation : Cross-validate NMR assignments with DEPT and HSQC experiments to resolve overlapping signals .
  • Contradiction Mitigation : Replicate assays in triplicate and use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.